

Comparative Potency of Fabp1-IN-1 and Other Published FABP1 Inhibitors

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Compound of Interest

Compound Name: *Fabp1-IN-1*

Cat. No.: *B12382258*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potency of **Fabp1-IN-1** against other published inhibitors of Fatty Acid-Binding Protein 1 (FABP1). The data presented is intended to assist researchers in selecting the appropriate tools for their studies in areas such as non-alcoholic steatohepatitis (NASH), metabolic diseases, and other FABP1-related research.

Overview of FABP1 Inhibition

Fatty Acid-Binding Protein 1 (FABP1), predominantly expressed in the liver and intestine, plays a crucial role in the uptake, transport, and metabolism of long-chain fatty acids and other lipids. Its involvement in lipid homeostasis has made it a significant therapeutic target for metabolic disorders. Inhibition of FABP1 is a promising strategy to modulate lipid metabolism and mitigate the progression of diseases like NASH. This guide focuses on the in vitro potency of various small molecule inhibitors developed to target FABP1.

Data Presentation: Potency of FABP1 Inhibitors

The following table summarizes the in vitro potency of **Fabp1-IN-1** and other selected published FABP1 inhibitors. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Inhibitor	Alias/Compound ID	FABP1 IC50 (μM)	Reference
Fabp1-IN-1	44	4.46	--INVALID-LINK--[1][2]
Compound 12	-	3.6	--INVALID-LINK--[3]
Compound 1	-	14.6	--INVALID-LINK--[3]
Compound 30	-	Potent & Selective	--INVALID-LINK--[4]

Note: The IC50 value for Compound 30 has been described as potent and selective, though the specific quantitative value is not detailed in the referenced publication.

Experimental Protocols

The potency of the inhibitors listed above was primarily determined using a fluorescence displacement assay. This method assesses the ability of a test compound to displace a fluorescent probe from the binding pocket of the FABP1 protein.

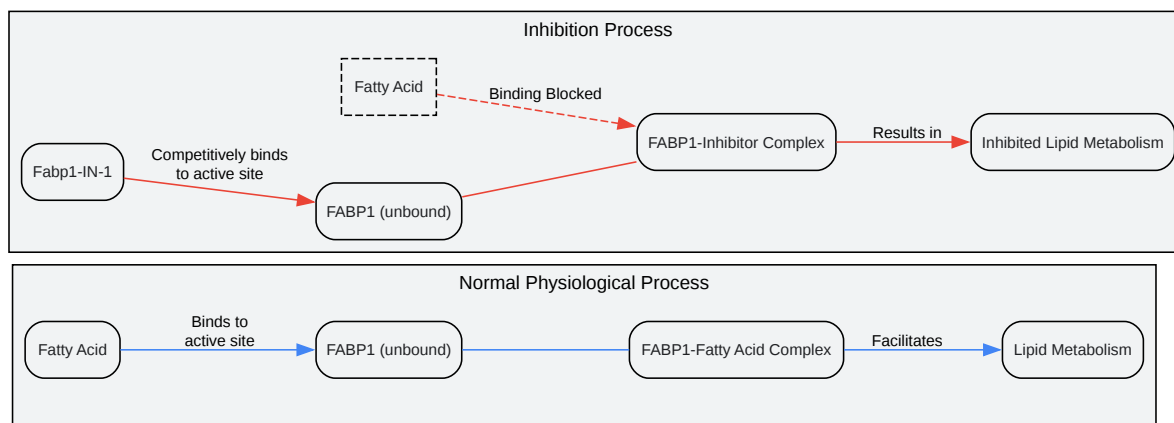
In Vitro FABP1 Inhibitory Activity Assay Protocol[3]

- Reagents and Preparation:
 - FABP1 protein solution (2.5 μmol/L).
 - Fluorescent probe: 8-anilino-1-naphthalene-sulfonic acid (1,8-ANS) solution. A 100 mM/L stock solution in DMSO is diluted 1:3000 (v/v) with phosphate buffer (1X PBS, pH 7.4).
 - Test compounds (inhibitors) at various concentrations.
 - 96-well microplate.
- Assay Procedure:
 - Add 60 μL of the diluted 1,8-ANS solution to each well of the 96-well plate.
 - Add 80 μL of the FABP1 protein solution to each well.
 - Add 60 μL of the test compound solution at diverse concentrations to the wells.

- Incubate the plate for 3 minutes at room temperature.
- Data Acquisition:
 - Measure the fluorescence intensity of each well using a multi-functional microplate reader.
 - Set the excitation wavelength to 370 nm and the emission wavelength to 470 nm.
- Data Analysis:
 - The percentage of FABP1 inhibition is calculated using the following formula: Inhibition (%) = $[1 - (\text{Absorbance_treated} - \text{Absorbance_blank}) / (\text{Absorbance_control} - \text{Absorbance_blank})] \times 100$
 - The IC50 values are then determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

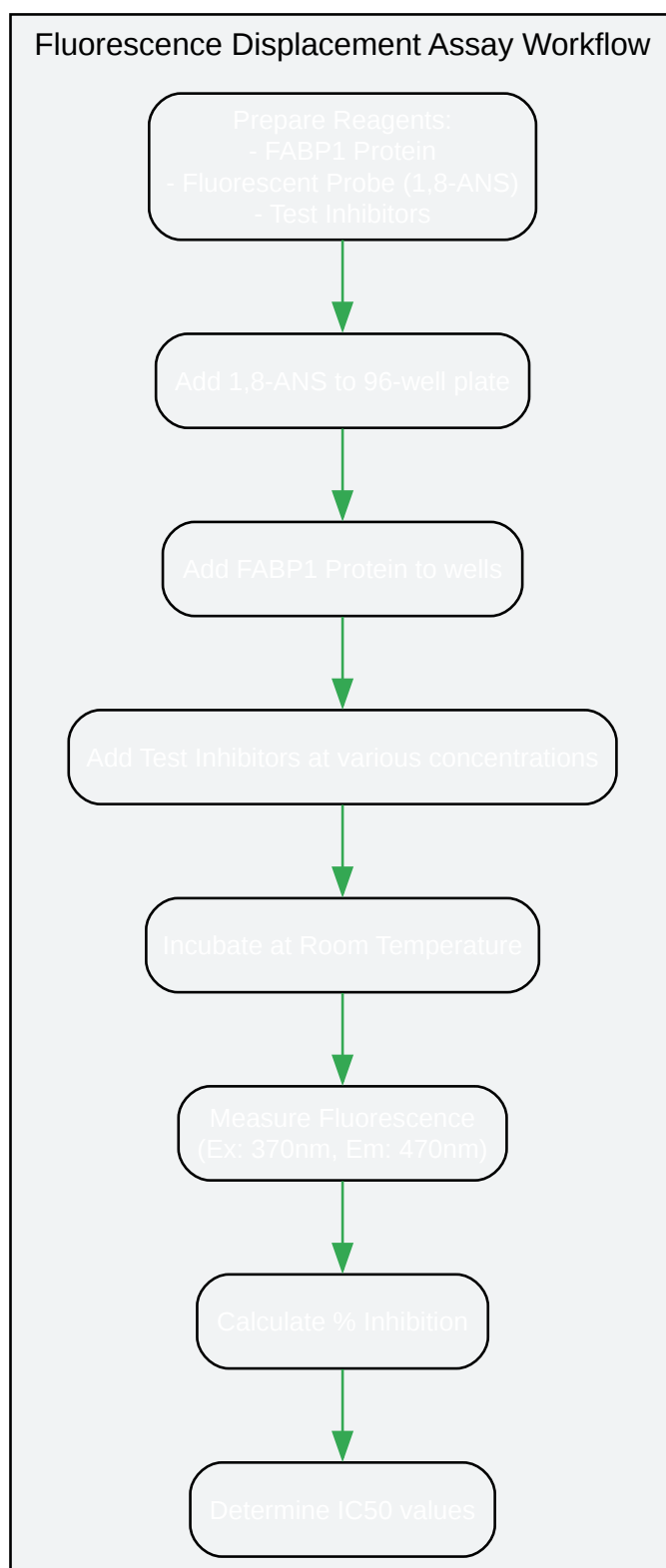
Mandatory Visualization

The following diagrams illustrate the mechanism of FABP1 inhibition and the general workflow of the experimental protocol used to determine inhibitor potency.



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Caption: Mechanism of competitive inhibition of FABP1 by **Fabp1-IN-1**.



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Caption: Experimental workflow for determining FABP1 inhibitor potency.

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